(Z)-N-(5-METHYL-3-ISOXAZOLYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE
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Overview
Description
(Z)-N-(5-METHYL-3-ISOXAZOLYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes isoxazole, pyrazole, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-METHYL-3-ISOXAZOLYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the individual components, such as the isoxazole and pyrazole derivatives. These components are then coupled through a series of reactions, including condensation and cyclization, under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently and cost-effectively. Quality control measures are also implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5-METHYL-3-ISOXAZOLYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The isoxazole and pyrazole rings can participate in substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups into the isoxazole or pyrazole rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-METHYL-3-ISOXAZOLYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of (Z)-N-(5-METHYL-3-ISOXAZOLYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved in these effects depend on the specific targets and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(5-METHYL-3-ISOXAZOLYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-AMINO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE
- (Z)-N-(5-METHYL-3-ISOXAZOLYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-CHLORO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE
Uniqueness
The uniqueness of (Z)-N-(5-METHYL-3-ISOXAZOLYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(Z)-N-(5-methyl-1,2-oxazol-3-yl)-3-(1-methylpyrazol-4-yl)-2-(4-nitropyrazol-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O4/c1-9-3-13(18-25-9)17-14(22)12(4-10-5-15-19(2)7-10)20-8-11(6-16-20)21(23)24/h3-8H,1-2H3,(H,17,18,22)/b12-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDZBCAHIZFFOF-QCDXTXTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=CC2=CN(N=C2)C)N3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C(=C/C2=CN(N=C2)C)/N3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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